N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antibacterial Activities
Synthesis and Antimicrobial Screening of Related Compounds
Desai, Rajpara, and Joshi (2013) synthesized a series of compounds structurally similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide, which exhibited significant in vitro antibacterial activity against various bacteria and fungi. This indicates potential for therapeutic interventions in microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara & Joshi, 2013).
Antibacterial and Antifungal Properties of Related Compounds
Patel and Dhameliya (2010) found that compounds related to this compound showed promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Synthesis and Antimicrobial Activities of Thiazole Derivatives
Desai, Rajpara, and Joshi (2013) also synthesized fluorobenzamides containing thiazole and thiazolidine, showing considerable antimicrobial activity, indicating the potential of these compounds in antimicrobial applications (Desai, Rajpara & Joshi, 2013).
Anticancer and Cytotoxic Activities
Anticancer and Antibacterial Activities of Amide Derivatives
Zhang et al. (2017) investigated 2-amino-4-phenylthiazole derivatives containing an amide moiety. Some of these compounds demonstrated potent anticancer and antibacterial activities, suggesting their potential in cancer therapy (Zhang et al., 2017).
Cytotoxic Activity of Related Compounds
Raj et al. (2010) synthesized chromen-4-ones and carbothioic acid N-phenylamides with significant cytotoxic activity against human cancer cell lines, indicating potential applications in cancer treatment (Raj et al., 2010).
Kinesin Spindle Protein Inhibitor as Potential Anticancer Agent
Theoclitou et al. (2011) identified a compound in a series of kinesin spindle protein (KSP) inhibitors, showing potential as an anticancer agent due to its ability to induce cellular death in cancer cells (Theoclitou et al., 2011).
Antiviral Activities
- Antiviral Evaluation of Spirothiazolidinone Derivatives: Apaydın et al. (2020) synthesized and evaluated a series of spirothiazolidinone compounds for antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus, highlighting the potential of such compounds in antiviral therapy (Apaydın et al., 2020).
Phytotoxic Activities
- Phytotoxic Activities of Isothiazolone Derivatives: Miyamoto, Ikeda, and Wakabayashi (2003) studied the phytotoxic activities of N-substituted phenyl isothiazolone derivatives, finding significant activities in inhibiting protoporphyrinogen-IX oxidase and other phytotoxic parameters. This suggests potential applications in agricultural chemicals (Miyamoto, Ikeda & Wakabayashi, 2003).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .
Mode of Action
It is known that it interacts with its target, cdk2, and potentially influences the cell cycle
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-9-7-15(8-10-18)19(22)20-16-5-3-6-17(13-16)21-11-4-12-26(21,23)24/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODVHDOXYVRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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